molecular formula C7H8Cl2N2 B1465046 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1241725-93-8

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No. B1465046
CAS RN: 1241725-93-8
M. Wt: 191.05 g/mol
InChI Key: MZEGJBRWXZDWNO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is used as a biochemical reagent in life science related research . It is part of a class of compounds known as pyrrolopyridines, which are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring .


Physical And Chemical Properties Analysis

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a solid substance . It has a molecular weight of 191.06 . The compound is stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Pharmaceutical Research Antidiabetic Agents

The pyrrolo[3,4-c]pyridine scaffold is known for its biological activity and has been studied for its potential in treating disorders related to elevated blood glucose levels, such as diabetes and cardiovascular diseases. Compounds like 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride may find application in the development of antidiabetic agents due to their ability to reduce blood glucose .

Biochemical Reagent Life Science Research

This compound can serve as a biochemical reagent in life science research. It may be used as a biological material or organic compound for studies related to various biological processes .

Cancer Research Migration and Invasion Assays

In cancer research, compounds with the pyrrolopyridine core may be evaluated for their effects on cell migration and invasion abilities, which are crucial aspects of cancer metastasis. Such studies can lead to the development of new therapeutic agents .

Chemical Synthesis Building Block

The compound is also valuable as a building block in chemical synthesis. It can be used to create more complex molecules for further study or potential applications in various fields .

Synthetic Chemistry Pyrrolopyrazine Derivatives

It may also be involved in the synthesis of pyrrolopyrazine derivatives, which have their own set of biological activities and potential applications in medicinal chemistry .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Mechanism of Action

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGJBRWXZDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 3
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 4
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 5
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 6
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

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